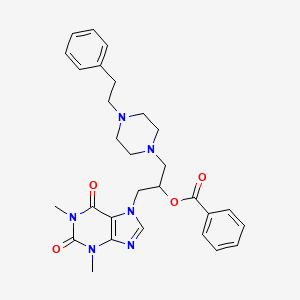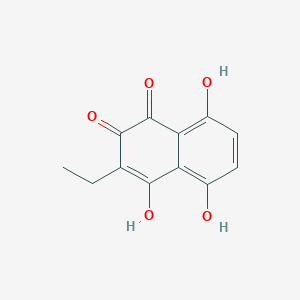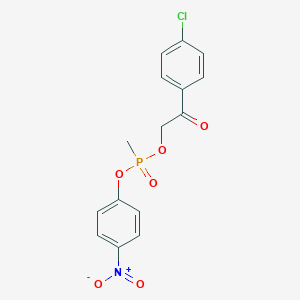
p-Chlorophenacyl p-nitrophenyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chlorophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both p-chlorophenacyl and p-nitrophenyl groups attached to a methylphosphonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-chlorophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-chlorophenacyl chloride with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
p-Chlorophenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Substitution: The p-chlorophenacyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
- p-Chlorophenacyl alcohol and p-nitrophenyl methylphosphonic acid.
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields p-methoxyphenacyl p-nitrophenyl methylphosphonate.
Aplicaciones Científicas De Investigación
p-Chlorophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of p-chlorophenacyl p-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of phosphatases by binding to the active site and preventing the dephosphorylation of substrates . The presence of the p-chlorophenacyl and p-nitrophenyl groups enhances its binding affinity and specificity for certain enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- p-Nitrophenyl phenacyl methylphosphonate
- p-Methoxyphenacyl p-nitrophenyl methylphosphonate
- p-Nitrophenacyl p-nitrophenyl methylphosphonate
Uniqueness
p-Chlorophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of the p-chlorophenacyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the p-chlorophenacyl group plays a crucial role in the desired chemical or biological activity .
Propiedades
Número CAS |
21070-23-5 |
|---|---|
Fórmula molecular |
C15H13ClNO6P |
Peso molecular |
369.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone |
InChI |
InChI=1S/C15H13ClNO6P/c1-24(21,23-14-8-6-13(7-9-14)17(19)20)22-10-15(18)11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 |
Clave InChI |
CNYZNXDOUMMOLA-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OCC(=O)C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




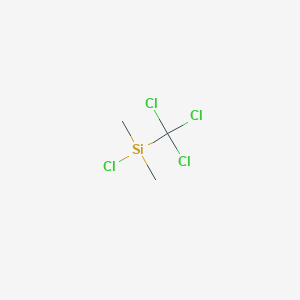
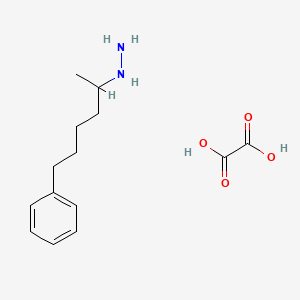

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

